molecular formula C18H16N4O3 B12176785 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide

2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide

Cat. No.: B12176785
M. Wt: 336.3 g/mol
InChI Key: GEPGMFRPMMQLAD-UHFFFAOYSA-N
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Description

2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide is a complex organic compound featuring a unique structure that includes a pyrroloquinazoline core and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide typically involves multiple steps, including cyclization, annulation, and coupling reactions. The synthetic route may start with the preparation of the pyrroloquinazoline core, followed by the introduction of the pyridine moiety through a coupling reaction. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. .

Scientific Research Applications

2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide include other pyrroloquinazoline derivatives and pyridine-containing molecules. These compounds may share similar structural features and biological activities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the pyrroloquinazoline core and the pyridine moiety, which may confer distinct biological properties and applications .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C18H16N4O3/c23-17(20-12-3-1-7-19-10-12)11-25-13-5-6-15-14(9-13)18(24)22-8-2-4-16(22)21-15/h1,3,5-7,9-10H,2,4,8,11H2,(H,20,23)

InChI Key

GEPGMFRPMMQLAD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)OCC(=O)NC4=CN=CC=C4)C(=O)N2C1

Origin of Product

United States

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